3-Cyclopropoxy-5-isopropylpyridine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H15NO/c1-8(2)9-5-11(7-12-6-9)13-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
QFPZANJJKRRUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Precursors
A foundational strategy employs halogenated pyridine derivatives, such as 3-chloro-5-isopropylpyridine, as substrates for nucleophilic displacement. The electron-withdrawing nature of the pyridine ring activates the 3-position halogen for substitution, particularly under basic or acidic conditions. For instance, 3-chloro-5-isopropylpyridine reacts with cyclopropoxide ions generated in situ from cyclopropanol and a strong base (e.g., sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).
Reaction Optimization
Reaction temperatures between 80–120°C and prolonged reaction times (12–24 hours) are typically required to achieve moderate yields (50–65%) due to steric hindrance from the bulky isopropyl group at the 5-position. The use of phase-transfer catalysts, such as tetrabutylammonium bromide, has been explored to enhance reaction rates, though competing side reactions (e.g., ring opening) remain a challenge.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling offers a regioselective route to install the cyclopropoxy group. Starting from 3-bromo-5-isopropylpyridine, the reaction with cyclopropoxyboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a DMF/water mixture at 80°C achieves yields of 40–55%. However, the limited commercial availability of cyclopropoxyboronic acids necessitates in situ preparation, complicating scalability.
Buchwald-Hartwig Amination
While traditionally used for C–N bond formation, modified Buchwald-Hartwig conditions can facilitate etherification. Employing a palladium-Xantphos catalyst system with cesium carbonate as a base, 3-bromo-5-isopropylpyridine reacts with cyclopropanol at 100°C to yield the target compound in 35–45% yield. This method’s efficiency is hindered by competing proto-dehalogenation, particularly with electron-rich palladium catalysts.
Multi-Component Ring Transformation
Adapting methodologies from nitropyridine synthesis, a three-component reaction involving 3,5-dinitro-2-pyridone, cyclopropanecarboxaldehyde, and ammonium acetate has been explored. Under reflux in ethanol, the pyridone undergoes ring transformation to form 3-cyclopropoxy-5-nitropyridine, which is subsequently reduced to the amine and alkylated to introduce the isopropyl group. While convergent, this route suffers from low overall yields (20–30%) due to incomplete nitro reduction and side reactions during alkylation.
Reductive Alkylation Approaches
A less conventional method involves reductive amination of 3-amino-5-isopropylpyridine with cyclopropanone. Using sodium cyanoborohydride in methanol at pH 5, the imine intermediate is reduced to the secondary amine, followed by oxidation to the ether via MnO₂. This approach, though innovative, achieves poor yields (<25%) and requires stringent control over reaction conditions to prevent over-reduction.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs include 3-Cyclopropoxy-5-iodo-4-isopropylpyridine (CAS 1243459-90-6) and pyridine derivatives with cyclopropoxy or alkyl substituents. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The isopropyl group at C5 in the target compound enhances hydrophobicity compared to halogenated analogs. The additional isopropyl group at C4 in the iodinated analog introduces steric hindrance, likely reducing reactivity at the pyridine ring compared to the target compound.
Electronic Effects :
Physicochemical Properties
Available data for 3-Cyclopropoxy-5-iodo-4-isopropylpyridine (CAS 1243459-90-6) highlight gaps in understanding the target compound’s properties:
- Molecular Weight : The iodinated analog’s higher molecular weight (303.14 vs. ~177.24 g/mol) reflects iodine’s contribution.
- Solubility : Neither compound has reported solubility data, but the isopropyl group in the target compound likely reduces aqueous solubility compared to unsubstituted pyridines.
- Stability : Cyclopropoxy groups are prone to ring-opening under acidic conditions, a trait shared among analogs .
Biological Activity
3-Cyclopropoxy-5-isopropylpyridine is an organic compound characterized by its unique structural features, which include a pyridine ring substituted with cyclopropoxy and isopropyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparisons with related compounds.
- Molecular Formula : C11H15NO2
- Molecular Weight : 177.24 g/mol
- IUPAC Name : 3-cyclopropyloxy-5-propan-2-ylpyridine
- Canonical SMILES : CC(C)C1=CC(=CN=C1)OC2CC2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity involved in inflammatory pathways, potentially inhibiting pro-inflammatory enzymes. This modulation can lead to reduced inflammation and other biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effect on inflammatory cytokines, it was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 50 |
Case Study 1: In Vivo Efficacy
A recent study assessed the efficacy of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The results indicated that treatment with the compound led to a significant reduction in paw swelling compared to the control group, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of related pyridine derivatives. The study highlighted that compounds bearing cyclopropyl groups exhibited enhanced antiviral activity against viruses such as measles and influenza, suggesting that structural features similar to those found in this compound may contribute to improved efficacy.
Comparison with Similar Compounds
In comparing this compound with similar compounds, such as 3-Cyclopropoxy-5-ethylpicolinic acid and other pyridine derivatives, it was noted that the presence of the cyclopropoxy group significantly influences biological activity. For instance, derivatives with alkyl substitutions generally showed lower antimicrobial effectiveness than those with cyclopropyl groups.
| Compound | MIC (µg/mL) | Anti-inflammatory Effect |
|---|---|---|
| This compound | 15 | Significant |
| 3-Cyclopropoxy-5-ethylpicolinic acid | 30 | Moderate |
| Pyridine derivative without cyclopropyl group | >50 | Minimal |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Cyclopropoxy-5-isopropylpyridine, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclopropoxide groups can be introduced via alkylation of pyridine precursors under anhydrous conditions. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like palladium or copper for cross-coupling reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Look for cyclopropane ring protons (δ 0.5–1.5 ppm, multiplet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet). Pyridine ring protons appear deshielded (δ 7.5–8.5 ppm).
- IR Spectroscopy : Confirm ether linkage (C-O-C stretch at ~1100 cm⁻¹) and pyridine ring vibrations (C=N stretch at ~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (M⁺) should align with the molecular weight (e.g., 193.24 g/mol). Fragmentation patterns may include loss of cyclopropoxy (C₃H₅O) or isopropyl (C₃H₇) groups .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of cyclopropoxy group introduction in pyridine derivatives during synthesis?
- Methodological Answer : Regioselectivity challenges arise due to competing substitution sites on the pyridine ring. Strategies include:
- Directed Metalation : Use directing groups (e.g., -OMe) to guide cyclopropoxy substitution to the 3-position.
- Protecting Groups : Temporarily block the 5-position with a removable group (e.g., trimethylsilyl) before introducing the isopropyl moiety.
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .
Q. How should researchers address contradictions in biological activity data of this compound across different in vitro models?
- Methodological Answer :
- Data Validation : Replicate studies using standardized protocols (e.g., cell line authentication, consistent compound purity ≥95% verified via HPLC ).
- Model-Specific Factors : Account for variables like cell membrane permeability differences or metabolic enzyme expression (e.g., cytochrome P450 isoforms).
- Metabolite Screening : Use LC-MS to identify potential bioactive metabolites that may explain divergent results .
Q. In materials science, how can this compound be utilized as a ligand or building block, and what experimental approaches validate its efficacy?
- Methodological Answer :
- Coordination Chemistry : Test its ligand capability in metal-organic frameworks (MOFs) by reacting with transition metals (e.g., Ag⁺ or Zn²⁺). Monitor coordination via UV-Vis (d-d transitions) or X-ray crystallography .
- Polymer Synthesis : Incorporate the compound into copolymers via radical polymerization. Validate structural integration using GPC for molecular weight distribution and DSC for thermal stability analysis .
Safety and Compliance
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (0.1 mm thickness, tested for chemical resistance ), lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .
Data Analysis and Reproducibility
Q. How can researchers design experiments to investigate the stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Sample aliquots at timed intervals (0, 24, 48 hrs).
- Analysis : Use HPLC to quantify degradation products. Kinetic modeling (e.g., first-order decay) determines half-life.
- Controls : Include antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies on this compound?
- Methodological Answer :
- PICO : Define Population (e.g., cancer cell lines), Intervention (compound dosage), Comparison (untreated controls), Outcome (IC₅₀ values).
- FINER : Ensure questions are Feasible (adequate lab resources), Interesting (novel mechanism), Novel (unexplored applications), Ethical (non-toxic handling), Relevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
